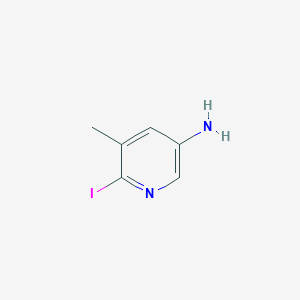

6-Iodo-5-methylpyridin-3-amine

Description

Significance of Polyfunctionalized Pyridines in Contemporary Organic Synthesis Research

Polyfunctionalized pyridines are a class of heterocyclic compounds that have garnered immense interest in modern organic synthesis. Their utility stems from the pyridine (B92270) ring's inherent electronic properties, which can be finely tuned by the presence of various substituents. This allows for a high degree of control over reactivity and selectivity in a wide range of chemical reactions. Researchers have developed numerous synthetic methodologies to access these intricate structures, including copper-catalyzed oxidative coupling reactions and three-component cyclization followed by aerobic oxidation. acs.orgrsc.orgnih.gov The development of novel synthetic routes, such as the cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles, has further expanded the accessible chemical space of polyfunctionalized pyridines, enabling the creation of axially-chiral 2-arylpyridines with high enantioselectivity. bohrium.com These advancements underscore the pivotal role of polyfunctionalized pyridines in constructing diverse and complex molecular frameworks.

Role of Halogenated and Substituted Aminopyridines as Fundamental Building Blocks in Complex Molecule Synthesis

Within the broad family of polyfunctionalized pyridines, halogenated and substituted aminopyridines stand out as particularly valuable building blocks. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. evitachem.comevitachem.com The amino group, on the other hand, can act as a nucleophile or be transformed into other functional groups, further enhancing the synthetic versatility of these compounds. smolecule.com

The strategic placement of halogens and other substituents on the pyridine ring significantly influences the molecule's reactivity. For instance, the introduction of an iodine atom, as seen in 6-Iodo-5-methylpyridin-3-amine, offers a highly reactive site for palladium-catalyzed cross-coupling reactions. evitachem.com The historical development of halogenation techniques, from harsh gas-phase reactions to the use of milder reagents like N-Bromosuccinimide, has been crucial in enabling the selective synthesis of these important intermediates. The ability to selectively functionalize different positions on the pyridine ring is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex target molecules. acs.orgrsc.org

Overview of Current Research Trajectories for this compound within Academic Chemistry

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. evitachem.com Its unique substitution pattern, featuring an iodo group at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position, makes it a valuable precursor for creating novel compounds with potential biological activity. evitachem.com

The reactivity of the iodo substituent makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. evitachem.com This versatility enables the systematic exploration of the chemical space around the pyridine core, a common strategy in drug discovery programs. Academic research continues to explore new synthetic routes to this compound and its derivatives, as well as their incorporation into larger, more complex molecular scaffolds. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRENFESMDUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306829 | |

| Record name | 6-Iodo-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49767-16-0 | |

| Record name | 6-Iodo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49767-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Precursor Chemistry for 6 Iodo 5 Methylpyridin 3 Amine

Identification of Key Synthons and Starting Materials for Regiospecific Pyridine (B92270) Functionalization

Retrosynthetic analysis of 6-Iodo-5-methylpyridin-3-amine involves disconnecting the functional groups from the pyridine ring to identify plausible synthons and readily available starting materials. The primary disconnections to consider are the carbon-iodine (C-I), carbon-nitrogen (C-N), and carbon-methyl (C-C) bonds.

Key Retrosynthetic Disconnections and Corresponding Synthons:

| Disconnection | Target Moiety | Precursor/Synthon | Synthetic Strategy |

| C-I Bond | This compound | 5-Methylpyridin-3-amine | Electrophilic Iodination |

| C-N Bond | This compound | 6-Iodo-5-methylpyridin-3-yl precursor (e.g., nitro) | Reduction of a Nitro Group |

| C-C Bond | This compound | 6-Iodo-pyridin-3-amine | Methylation (e.g., Cross-Coupling) |

A logical approach begins with a pre-functionalized pyridine ring. One of the most viable strategies involves the late-stage introduction of the iodine atom. This approach identifies 5-methylpyridin-3-amine as a key precursor. This intermediate already possesses the required amino and methyl groups at the correct positions, simplifying the synthesis to a final regioselective iodination step.

Alternatively, a synthesis could commence from a pyridine derivative where the positions for substitution are activated or blocked to guide the sequential introduction of the functional groups. For instance, starting with a substituted 2-halopyridine could allow for functionalization at other positions before the final displacement or modification of the halogen. researchgate.net

Potential starting materials for the synthesis of the key precursor, 5-methylpyridin-3-amine, or other related intermediates are often derived from commercially available picolines (methylpyridines) or nicotinic acid derivatives.

Assessment of Established Methodologies for Pyridine Ring Functionalization at Positions 3, 5, and 6

The functionalization of the pyridine ring is heavily influenced by the electronic nature of the ring nitrogen, which deactivates the nucleus towards electrophilic attack and directs nucleophilic attack to the 2, 4, and 6-positions. Achieving the specific 3, 5, 6-substitution pattern of the target molecule requires a combination of directing group effects and specialized reaction conditions. nih.govresearchgate.net

Functionalization at Position 6 (Iodination): Introducing an iodine atom at the C6 position, which is ortho to the ring nitrogen, can be accomplished through several methods:

Halogen Exchange: An aromatic Finkelstein reaction can be used to convert a more readily available 6-chloro- or 6-bromo-pyridine derivative into the desired 6-iodo compound. This reaction is often catalyzed by copper(I) iodide. chemicalbook.com

Sandmeyer Reaction: If the precursor is a 6-aminopyridine, a diazotization reaction followed by treatment with potassium iodide can introduce the iodo group.

Directed C-H Functionalization: Modern transition-metal-catalyzed C-H activation strategies can enable direct iodination at the C6 position, often utilizing a directing group at a neighboring position to ensure regioselectivity. nih.gov

Functionalization at Position 3 (Amination): The introduction of an amino group at the C3 position, or meta to the ring nitrogen, typically involves:

Hofmann or Curtius Rearrangement: Starting from nicotinic acid or its derivatives (pyridine-3-carboxylic acid), these classic rearrangements can furnish 3-aminopyridine. For example, 3-pyridinecarboxamide can be treated with bromine and sodium hydroxide (B78521) to yield 3-aminopyridine. nih.gov

Reduction of a Nitro Group: The nitration of pyridine primarily occurs at the 3-position under forcing conditions. Subsequent reduction of the resulting 3-nitropyridine (B142982) provides 3-aminopyridine.

Nucleophilic Aromatic Substitution (SNAr): While less common for the 3-position, a suitably activated pyridine ring with a good leaving group at C3 can undergo amination.

Functionalization at Position 5 (Methylation): Introducing a methyl group at the C5 position can be achieved via:

Cross-Coupling Reactions: A Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation. acs.org A 5-halopyridine (bromo or iodo) can be coupled with a methylboronic acid derivative in the presence of a palladium catalyst.

Grignard Reagents: The reaction of a 5-halopyridine with a methyl Grignard reagent, often catalyzed by nickel or palladium, can also install the methyl group.

Radical Methylation: Minisci-type reactions can introduce alkyl groups onto the pyridine ring, although controlling regioselectivity for the 5-position can be challenging without appropriate directing groups. acs.org

Theoretical Considerations for Regiocontrol and Chemoselectivity in Iodo- and Amino-Substituted Pyridine Synthesis

The successful synthesis of this compound hinges on precise control over regioselectivity and chemoselectivity. nih.gov The electronic properties of the substituents and the pyridine ring itself dictate the outcome of functionalization reactions.

Regiocontrol: The key challenge is the final iodination step on a 5-methylpyridin-3-amine precursor. The directing effects of the existing substituents must be considered:

Pyridine Nitrogen: Strongly deactivating for electrophilic substitution, particularly at the C2, C4, and C6 positions.

Amino Group (at C3): A powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C2, C4, and C6 positions.

Methyl Group (at C5): A weakly activating, ortho-, para-directing group. It directs incoming electrophiles to the C2, C4, and C6 positions.

In the case of 5-methylpyridin-3-amine, the amino and methyl groups work in concert to activate the C2, C4, and C6 positions for electrophilic attack. The C6 position is activated by both the C3-amino group (para) and the C5-methyl group (ortho). The C2 position is activated by the C3-amino group (ortho) and the C5-methyl group (para). The C4 position is also activated by both groups (ortho to C3-amino and ortho to C5-methyl). Therefore, achieving selective iodination at the C6 position requires careful selection of iodinating agents and reaction conditions to exploit subtle differences in steric hindrance and electronic activation among the available positions. The proximity of the C6 position to the ring nitrogen might also play a role in modulating its reactivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. nih.gov In the synthesis of this compound, the primary chemoselectivity challenge involves the presence of the nucleophilic amino group.

Reaction with Electrophiles: The amino group can react with electrophilic iodinating agents (e.g., I2, NIS). This can lead to N-iodination or undesired side reactions.

Protection Strategies: To prevent unwanted reactions, the amino group may require protection with a group like acetyl or tert-butoxycarbonyl (Boc). The protecting group can be removed in a final step to yield the target compound.

Reaction Conditions: The choice of solvent and base can significantly influence chemoselectivity. For instance, performing the iodination under acidic conditions would protonate the pyridine nitrogen and the amino group, altering their electronic properties and reactivity.

A summary of theoretical influences on the key iodination step is presented below.

Theoretical Factors Influencing the Iodination of 5-Methylpyridin-3-amine:

| Factor | Influence on Iodination |

| Electronic Effects | The C3-amino and C5-methyl groups are both activating and direct electrophiles to the C2, C4, and C6 positions. The cumulative effect strongly activates the ring for electrophilic substitution. |

| Steric Hindrance | The C6 position is adjacent to the C5-methyl group, which may introduce some steric hindrance compared to the C2 or C4 positions, potentially influencing the regiochemical outcome. |

| Chemoselectivity | The free amino group is a competing site for reaction with electrophilic iodine sources. Protection of the amine may be necessary to ensure C-iodination occurs as the primary reaction. |

Advanced Synthetic Methodologies for 6 Iodo 5 Methylpyridin 3 Amine

Direct Halogenation Strategies and Regiocontrol Mechanisms for Pyridine (B92270) Systems

Direct halogenation of pyridine rings requires careful control to ensure the desired substitution pattern, as the pyridine nucleus is generally deactivated towards electrophilic attack.

Electrophilic iodination is a primary method for introducing an iodine atom onto a pyridine ring. nih.gov The reactivity and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring and the choice of iodinating agent. nih.govacs.org For electron-rich pyridine systems, reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS) can be effective. nih.govacs.org However, for less reactive or electron-deficient pyridines, more potent electrophilic iodine sources are often necessary. acs.org

The directing effects of existing substituents play a crucial role in determining the position of iodination. In the case of a precursor like 5-methylpyridin-3-amine, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is also an activating group, further influencing the position of substitution. A radical-based direct C-H iodination protocol has been developed for pyridines, which can result in C3 and C5 iodination. researchgate.netrsc.org

To achieve specific regioselectivity, it is sometimes necessary to employ strategies that modify the electronic properties of the pyridine ring or use catalysts that can direct the substitution. researchgate.net For instance, the formation of sulfonyl-based hypoiodites in situ has been shown to be an effective method for the regioselective iodination of various (hetero)arenes. nih.gov

Table 1: Common Reagents for Electrophilic Iodination

| Reagent | Description |

| Molecular Iodine (I₂) ** | A common and mild iodinating agent, often used with an oxidizing agent. mdpi.com |

| N-Iodosuccinimide (NIS) | A versatile and easy-to-handle electrophilic iodinating reagent. nih.gov |

| Iodine Monochloride (ICl) ** | A more reactive iodinating agent compared to molecular iodine. |

| Trifluoroperacetic acid-mediated iodination | A powerful method for introducing multiple iodine atoms. nih.gov |

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodinated pyridines. manac-inc.co.jp This method involves the conversion of a chloro- or bromo-substituted pyridine to its iodo-counterpart by treatment with an iodide salt, typically sodium or potassium iodide, in a suitable solvent like acetone. manac-inc.co.jp The success of this SNAr (Nucleophilic Aromatic Substitution) reaction is contingent on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts.

The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For aryl halides, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate the reaction. manac-inc.co.jp In some cases, metal-promoted halide exchange, such as copper-catalyzed conversion of aryl bromides to aryl iodides, can be highly effective. thieme-connect.com

Amination Pathways for Pyridine Nuclei

The introduction of an amino group onto the pyridine ring is a key step in the synthesis of aminopyridines. Several classical and modern methods are available for this transformation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group by displacing a suitable leaving group, such as a halide, from an activated pyridine ring. thieme-connect.comresearchgate.net The pyridine ring's inherent electron-deficient nature at the 2- and 4-positions facilitates nucleophilic attack. thieme-connect.com However, SNAr reactions on pyridines with electron-donating leaving groups can be challenging. thieme-connect.com

To overcome these limitations, transition-metal-enabled π-coordination activation has been developed. thieme-connect.comresearchgate.net For example, a ruthenium(II) catalyst can activate aminopyridines for SNAr reactions with amines as nucleophiles. thieme-connect.comresearchgate.net This strategy allows for the functionalization of pyridines under milder conditions and with a broader substrate scope. nih.gov

A common and reliable method for the synthesis of aminopyridines is the reduction of the corresponding nitropyridines. mdpi.org This transformation can be achieved using a variety of reducing agents. A widely used method involves the reduction of 4-nitropyridine-N-oxide with iron in acetic acid, which produces 4-aminopyridine (B3432731) in high yield. mdpi.org Other reducing systems include iron with mineral acids like hydrochloric or sulfuric acid. mdpi.org Electrochemical reduction of 3-nitropyridines in an acidic solution also provides a pathway to 3-aminopyridines. google.com

Table 2: Common Reducing Agents for Nitro-Pyridines

| Reducing Agent | Conditions |

| Iron/Acetic Acid | Reflux temperature; quantitative yield for some substrates. mdpi.org |

| Iron/Hydrochloric Acid | Yields of 80-85% for 4-aminopyridine. mdpi.org |

| Iron/Sulfuric Acid | Slower reaction but can give better yields. mdpi.org |

| Tin(II) Chloride | Used for the reduction of nitro groups in the presence of other reducible functionalities. google.com |

| **Catalytic Hydrogenation (e.g., Pd/C, PtO₂) ** | Often performed under hydrogen pressure. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines. wikipedia.orgacs.org The use of specialized phosphine (B1218219) ligands is crucial for the success of the reaction, as they prevent catalyst deactivation and promote efficient coupling. wikipedia.orgacs.org

This methodology is particularly valuable for the synthesis of aminopyridines that are difficult to access through other methods. acs.orgnih.gov For instance, a practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the loss of the amine. acs.orgnih.gov The choice of palladium precursor, ligand, and base are critical parameters that need to be optimized for each specific substrate combination. researchgate.net

Table 3: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and promotes the catalytic cycle. | BINAP, DPPF, XPhos wikipedia.orgresearchgate.net |

| Base | Activates the amine and facilitates reductive elimination. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Substrates | Aryl/heteroaryl halide or triflate and an amine. | 2-Bromopyridines, various primary and secondary amines. acs.orgnih.gov |

Green Chemistry Principles in 6-Iodo-5-methylpyridin-3-amine Synthesis

The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of growing importance, aiming to create more sustainable and environmentally benign chemical processes. This involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous substances.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. For the synthesis of this compound, several steps could be adapted to greener conditions.

Solvent-Free Reactions: Many reactions for synthesizing pyridine rings and related heterocycles can be performed under solvent-free or "neat" conditions, where the reactants are mixed directly, often with gentle heating or grinding (mechanochemistry). This approach has been shown to lead to excellent yields and easy setup while eliminating solvent waste. For example, the synthesis of polysubstituted pyridines has been achieved by heating starting materials under dry conditions without any catalyst.

Alternative Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives is preferred. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Many multicomponent reactions for pyridine synthesis have been successfully carried out in water. Other alternatives include biodegradable deep eutectic solvents (DES) which are gaining attention for their favorable properties.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, which reduces byproducts. The development of recyclable catalysts is particularly important for sustainable synthesis.

In the context of synthesizing this compound, a cross-coupling step to introduce the methyl group would typically rely on a palladium catalyst. Conventional homogeneous catalysts are often difficult to separate from the product and reuse. Modern approaches focus on heterogeneous catalysts:

Magnetically Recoverable Catalysts: These catalysts are supported on magnetic nanoparticles (e.g., Fe₃O₄ or CoFe₂O₄), allowing for their easy separation from the reaction mixture using an external magnet. They can be washed and reused for multiple reaction cycles with minimal loss of activity, making the process more economical and sustainable.

Metal-Organic Frameworks (MOFs): MOFs are porous materials that can act as highly effective heterogeneous catalysts. Their defined structure can lead to high selectivity, and they can be recovered and reused. A Cu(II)-based MOF has been shown to be a recyclable and efficient catalyst for pyridine synthesis.

| Catalyst Type | Key Advantage | Example Application in Pyridine Synthesis | Recyclability |

| Homogeneous Pd Catalyst | High activity | Suzuki-Miyaura Coupling | Difficult |

| Magnetically Separable Nano-catalyst | Easy recovery, reusable | Multi-component reactions, cross-coupling | High, via magnet |

| Metal-Organic Framework (MOF) | High selectivity, reusable | Annulation of cyclic ketones | High, via filtration |

| Polymer-supported Catalyst | Easy recovery, stability | N-oxidation of pyridines | High, via filtration |

Non-conventional energy sources like microwaves and ultrasound offer significant advantages over traditional heating methods, aligning well with green chemistry goals.

| Method | Principle | Advantages in Synthesis |

| Conventional Heating | Conduction/Convection | Well-established, simple setup |

| Microwave-Assisted | Dielectric Heating | Rapid heating, reduced reaction times, higher yields, improved purity |

| Sonochemical | Acoustic Cavitation | Enhanced reaction rates, milder conditions, improved yields, energy efficient |

Chemical Reactivity and Transformations of 6 Iodo 5 Methylpyridin 3 Amine

Reactivity at the Iodo Group (C-I Bond Activation and Functionalization)

The C-I bond in 6-iodo-5-methylpyridin-3-amine is susceptible to activation by transition metal catalysts, most notably palladium and copper. This activation enables the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, making it a valuable building block in organic synthesis.

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. wikipedia.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. libretexts.org In the case of this compound, Suzuki-Miyaura coupling provides a direct method for introducing new aryl or vinyl substituents at the 6-position of the pyridine (B92270) ring.

The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], along with a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF with water.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | Excellent |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 100 | Good |

| Thiophen-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 85 |

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The reaction of this compound with various terminal alkynes provides a direct route to 6-alkynyl-5-methylpyridin-3-amine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Key components of the Sonogashira coupling include a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and a base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which often serves as the solvent as well. soton.ac.uklibretexts.org

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 92 |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 88 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 70 | 85 |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for creating C-C bonds and is widely used in organic synthesis. nih.gov When applied to this compound, the Heck reaction allows for the introduction of various alkenyl groups at the 6-position.

The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃). wikipedia.orglibretexts.org The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene product.

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 80 |

| n-Butyl acrylate | PdCl₂ | K₂CO₃ | Acetonitrile | 80 | 85 |

| Acrylonitrile | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 120 | 75 |

| 1-Octene | Pd₂(dba)₃ / PCy₃ | Cs₂CO₃ | Toluene | 110 | 78 |

The Stille and Negishi couplings are powerful palladium-catalyzed cross-coupling reactions that utilize organotin and organozinc reagents, respectively, to form new C-C bonds. organic-chemistry.orgwikipedia.org These methods offer broad substrate scope and functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organic halide with an organostannane reagent. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, though their toxicity is a notable drawback. wikipedia.orgsigmaaldrich.com The reaction is catalyzed by a palladium(0) complex, often in the presence of a ligand and sometimes with additives like LiCl or Cu(I) salts to facilitate transmetalation. organic-chemistry.org

Negishi Coupling: This reaction pairs an organic halide with an organozinc reagent. organic-chemistry.orgsigmaaldrich.com Organozinc compounds are highly reactive and can be prepared from a variety of precursors. nih.govnih.gov The Negishi coupling is known for its high reactivity and ability to form bonds between different types of carbon atoms (sp³, sp², sp).

| Coupling Type | Organometallic Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | Good |

| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ / LiCl | DMF | 90 | High |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 65 | Excellent |

| Negishi | Ethylzinc bromide | Pd(OAc)₂ / SPhos | Dioxane | 80 | Good |

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, provide an important alternative to palladium-based methods, especially for the formation of C-N, C-O, and C-S bonds. scispace.com These reactions are often more economical than their palladium-catalyzed counterparts. For this compound, copper catalysis is particularly useful for coupling with amines, alcohols, and thiols.

The reaction typically involves a copper(I) salt (e.g., CuI, Cu₂O), a ligand (often a diamine like ethylenediamine (B42938) or an amino acid like L-proline), and a base (e.g., K₂CO₃, K₃PO₄) in a polar aprotic solvent such as DMF, DMSO, or NMP. Recent advancements have demonstrated that these couplings can be achieved with various amines, heterocycles, and amides, often with high selectivity at the C-5 position. scispace.com

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine (C-N) | CuI / L-Proline | K₂CO₃ | DMSO | 110 | High |

| Phenol (C-O) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 130 | Good |

| Imidazole (C-N) | CuI / Ethylene glycol | K₃PO₄ | DMF | 120 | Excellent |

| Benzenethiol (C-S) | Cu₂O / DMEDA | K₂CO₃ | Toluene | 110 | Good |

Nucleophilic Displacement of Iodine and Halogen Exchange

The iodine atom at the 6-position of the pyridine ring is a versatile handle for introducing a wide array of substituents through nucleophilic displacement and cross-coupling reactions. While classical nucleophilic aromatic substitution (SNAr) on halopyridines is possible, it is significantly more facile at the C2 and C4 positions, which are electronically activated by the ring nitrogen. chemistry-online.comyoutube.com The C6-position, being ortho to the nitrogen, exhibits some activation, but modern transition-metal-catalyzed cross-coupling reactions are generally more efficient and synthetically useful for functionalizing this position.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is particularly well-suited for palladium-catalyzed reactions due to its high reactivity in oxidative addition steps. Key examples include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction creates a new carbon-carbon bond by coupling the iodo-pyridine with an organoboron reagent, typically an arylboronic acid. Studies on the analogous compound, 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated successful Suzuki couplings with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govresearchgate.net Given that C-I bonds are generally more reactive than C-Br bonds in this catalytic cycle, this compound is expected to be an excellent substrate for these transformations, leading to the synthesis of 6-aryl-5-methylpyridin-3-amines.

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the iodo-pyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orglibretexts.org This transformation would yield 6-alkynyl-5-methylpyridin-3-amine derivatives, which are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org It allows for the synthesis of diaminopyridine derivatives, which might be difficult to access through other methods. wikipedia.orgrug.nl The reaction is catalyzed by a palladium complex with specialized phosphine ligands.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Expected Product Class |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₃PO₄ | 6-Aryl-5-methylpyridin-3-amines |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-5-methylpyridin-3-amines |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu | N-R¹,N-R²-6-amino-3-methyl-5-iodopyridine derivatives |

Reactivity at the Amine Group (N-H Functionalization and Derived Reactivity)

The primary amine at the C3 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups through N-H functionalization.

The amino group readily undergoes acylation with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. researchgate.netnih.govias.ac.in This reaction is often used to protect the amine group during subsequent synthetic steps. For instance, the related 5-bromo-2-methylpyridin-3-amine has been successfully converted to N-[5-bromo-2-methylpyridin-3-yl]acetamide using acetic anhydride. nih.gov A similar reaction with this compound would proceed efficiently.

Likewise, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine yields stable sulfonamides. This functionalization modifies the electronic properties and steric bulk around the nitrogen atom.

Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen.

A more controlled method for introducing alkyl groups is reductive amination. This two-step (or one-pot) process involves the initial formation of an imine by condensation of the amine with an aldehyde or ketone, followed by reduction of the C=N double bond to yield a secondary or tertiary amine. This pathway avoids the over-alkylation issues common with direct alkylation.

The nucleophilic amine can be readily converted into ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry.

Ureas: Reaction with an isocyanate (R-N=C=O) leads to the formation of a corresponding N,N'-disubstituted urea. nih.govorganic-chemistry.orgresearchgate.net Alternatively, reaction with phosgene (B1210022) or its equivalents followed by another amine can produce ureas.

Thioureas: Similarly, reaction with an isothiocyanate (R-N=C=S) yields the analogous thiourea (B124793) derivative. nih.govorganic-chemistry.org The synthesis of thioureas can also be achieved by reacting the amine with carbon disulfide. organic-chemistry.org

Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or other carbonyl transfer reagents like N,N′-disuccinimidyl carbonate. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is frequently used to install common amine protecting groups such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide (-NHSO₂Ar) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NHCSNHR) |

| Carbamate Formation | Ethyl Chloroformate (ClCO₂Et) | Carbamate (-NHCO₂Et) |

The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). This diazonium intermediate is highly valuable because the dinitrogen group is an excellent leaving group (N₂ gas) that can be displaced by a wide range of nucleophiles. masterorganicchemistry.com

The copper-catalyzed displacement of the diazonium group is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of chloro, bromo, and cyano groups with high efficiency. masterorganicchemistry.comorganic-chemistry.org Other transformations, while not all strictly Sandmeyer reactions, allow for the introduction of iodo, fluoro (Balz-Schiemann reaction), hydroxyl, and hydrogen (dediazoniation) groups. organic-chemistry.org This suite of reactions provides a powerful method for diversifying the functionality at the C3 position after removing the original amino group.

Reactivity of the Pyridine Nucleus and C-H Functionalization

Direct functionalization of the C-H bonds of the pyridine ring is a growing area of interest in synthetic chemistry, aiming to avoid pre-functionalization steps. rsc.org The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. The existing substituents on this compound direct the regioselectivity of further reactions.

The two available positions for C-H functionalization are C2 and C4. The amino group at C3 is a strong activating group and can act as a directing group in transition-metal-catalyzed C-H activation. nih.govresearchgate.net The nitrogen lone pair or the N-H bond can coordinate to a metal catalyst, directing functionalization to the adjacent C2 or C4 positions. nih.gov

Considering the electronic effects:

The amino group at C3 is strongly electron-donating and ortho-, para-directing.

The methyl group at C5 is weakly electron-donating.

The iodo group at C6 is electron-withdrawing via induction but can be involved in catalytic cycles.

The ring nitrogen is strongly electron-withdrawing.

The interplay of these factors suggests that C-H functionalization would be complex. However, directed C-H activation, for example using a rhodium or palladium catalyst, could selectively functionalize the C2 or C4 positions, depending on the specific directing group strategy employed and steric considerations. nih.gov For instance, after acylation of the amine, the resulting amide can serve as an effective directing group for ortho-C-H functionalization.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring (Theoretical Considerations)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards attack by electrophiles. quora.comuoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iq

In the case of this compound, the outcome of an EAS reaction is determined by the combined electronic and directing effects of the three substituents on the ring. The positions available for substitution are C-2 and C-4.

Amino Group (-NH₂ at C-3): This is a powerful activating group due to its strong +M (mesomeric) effect, which donates electron density to the ring through resonance. It is an ortho, para-director. Therefore, it strongly activates the C-2 and C-4 positions for electrophilic attack.

Methyl Group (-CH₃ at C-5): This is a weakly activating group through its +I (inductive) effect and hyperconjugation. As an ortho, para-director, it would activate the C-4 and C-6 positions. However, its activating effect is significantly weaker than that of the amino group.

Iodo Group (-I at C-6): Halogens are deactivating groups due to their strong -I effect, but they are ortho, para-directors because of a competing +M effect. libretexts.org The iodo group at C-6 would direct incoming electrophiles to the C-5 position, which is already substituted.

The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | C-3 | +M > -I | Strongly Activating | ortho, para (to C-2, C-4) |

| -CH₃ | C-5 | +I, Hyperconjugation | Weakly Activating | ortho, para (to C-4, C-6) |

| -I | C-6 | -I > +M | Deactivating | ortho, para (to C-5) |

The powerful activating and directing effect of the amino group at C-3 is expected to dominate. It strongly enhances the nucleophilicity of the C-2 and C-4 positions. The methyl group also weakly activates the C-4 position. Consequently, electrophilic attack is theoretically most likely to occur at the C-2 or C-4 positions, with the precise outcome potentially influenced by the steric bulk of the incoming electrophile and the specific reaction conditions. youtube.com

Nucleophilic Addition to the Pyridine Ring (Theoretical Considerations)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene. quimicaorganica.org Nucleophilic addition typically occurs at the C-2 and C-4 positions, as these positions can best accommodate the resulting negative charge through delocalization onto the electronegative nitrogen atom. stackexchange.com

However, in this compound, the presence of electron-donating amino and methyl groups increases the electron density of the ring, making it less electrophilic and thus less reactive towards nucleophilic addition compared to unsubstituted pyridine.

A more probable reaction pathway is nucleophilic aromatic substitution (SₙAr), where the iodide at the C-6 position acts as a leaving group. SₙAr reactions on pyridine are most favorable when the leaving group is at the C-2, C-4, or C-6 position. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. wikipedia.org While the electron-donating groups on the ring are generally unfavorable for SₙAr, the presence of a good leaving group (iodide) at an activated position (C-6) makes this transformation a plausible synthetic route for further functionalization.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily undergoing N-oxidation and N-quaternization reactions.

N-Oxidation involves the treatment of the pyridine with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen can donate electron density back into the ring, making the C-2 and C-4 positions more susceptible to both electrophilic and nucleophilic attack. nih.govorganic-chemistry.orgnih.gov For aminopyridines, the N-oxidation can often be achieved selectively at the pyridine nitrogen. arkat-usa.org

N-Quaternization occurs when the pyridine nitrogen attacks an electrophilic carbon, most commonly from an alkyl halide (e.g., methyl iodide). This reaction forms a positively charged pyridinium salt. google.comosti.gov The rate of quaternization is influenced by the nucleophilicity of the pyridine nitrogen and the steric hindrance around it. The electron-donating amino and methyl groups on this compound increase the electron density on the nitrogen, enhancing its nucleophilicity and facilitating quaternization.

| Transformation | Typical Reagents | Product |

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH, Sodium perborate | This compound N-oxide |

| N-Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl-6-iodo-5-methylpyridin-3-aminium salt |

Directed C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective introduction of new bonds, avoiding the need for pre-functionalized substrates. rsc.org In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, typically in an ortho position. mdpi.com

For this compound, the primary amino group at C-3 (or a derivative such as an amide or picolinamide) can serve as an effective directing group. nih.gov This group can chelate to a transition metal center (e.g., Palladium, Rhodium, Iridium), directing the catalytic functionalization of the C-H bonds at either the C-2 or C-4 positions. beilstein-journals.orgnih.gov

For example, a Rh(III) catalyst could facilitate a C-H activation/annulation cascade to build more complex heterocyclic systems. nih.gov Similarly, Iridium-catalyzed C-H borylation often uses the pyridine nitrogen itself to direct borylation to the C-2 or C-6 positions, although this can be inhibited by strong coordination. rsc.orgrsc.orgnih.gov In the case of this compound, the presence of the amino directing group would likely override the weaker directing effect of the ring nitrogen, favoring functionalization at C-2 or C-4.

The specific outcome depends heavily on the choice of metal catalyst, ligands, and reaction conditions.

| Catalyst System | Directed Position | Transformation |

| Pd(II) / Ligand | C-2 or C-4 | Arylation, Alkylation |

| Rh(III) / [Cp*] | C-2 or C-4 | Alkenylation, Annulation |

| Ir(I) / Bipyridine | C-2 or C-4 | Borylation |

Advanced Spectroscopic and Structural Analysis Theoretical and Methodological Aspects

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational chemistry offers powerful tools for the a priori prediction of NMR parameters, which is crucial for structure verification and the assignment of complex spectra. Density Functional Theory (DFT) is a widely used method for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions is highly dependent on the choice of the functional, the basis set, and the model used to account for solvent effects. nih.govnih.gov

The prediction process typically involves the Gauge-Including Atomic Orbital (GIAO) method. nih.gov A variety of functionals, each with a different amount of Hartree-Fock exchange, can be employed, including B3LYP, M06-2X, B97-2, and TPSSTPSS. nih.govnih.gov These are paired with basis sets of varying complexity, such as the Pople-style 6-311+G(2d,p) or the triple-zeta valence polarization (TZVP) basis sets. nih.gov

Studies on a wide range of organic molecules have demonstrated that specific combinations of functionals and basis sets yield high accuracy. For instance, the B97-2 functional combined with a polarization consistent basis set (e.g., pcS-3) has been shown to produce excellent results for both ¹³C and ¹H chemical shifts, with root-mean-square deviations (RMSD) as low as 1.93 ppm and 0.154 ppm, respectively, when compared to experimental data in aqueous solution. nih.gov The accuracy can be further enhanced by applying motif-specific linear scaling parameters, which correct for systematic errors in different chemical environments (e.g., aromatic vs. methyl protons). nih.gov

Table 1: Comparison of DFT Functionals and Basis Sets for NMR Chemical Shift Prediction This table is interactive. Click on the headers to sort the data.

| Functional | Basis Set | Nucleus | Typical RMSD (ppm) | Reference |

|---|---|---|---|---|

| B97-2 | pcS-3 | ¹³C | 1.93 | nih.gov |

| B97-2 | pcS-3 | ¹H | 0.154 | nih.gov |

| B97D | TZVP | ¹H | ~0.07-0.10 higher accuracy than 6-311+G(2d,p) | nih.gov |

| TPSSTPSS | TZVP | ¹H | ~0.07-0.10 higher accuracy than 6-311+G(2d,p) | nih.gov |

Theoretical Vibrational Spectroscopy (IR and Raman) of Substituted Pyridines

Theoretical calculations are essential for the assignment of vibrational modes observed in Infrared (IR) and Raman spectra of complex molecules like substituted pyridines. nih.govnih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison allows for a detailed and reliable assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or ring deformation modes.

The DFT method, particularly with the B3LYP functional and the 6-311+G(d,p) basis set, has proven effective in modeling the vibrational spectra of pyridine (B92270) derivatives. nih.gov These calculations can elucidate the effects of substitution on the vibrational frequencies. For instance, the position of a substituent on the pyridine ring is known to influence the frequency of certain vibrations. njit.edu Furthermore, computational models can investigate intermolecular interactions, such as dimerization through hydrogen bonding, and predict the resulting shifts in vibrational frequencies. nih.gov

For pyridine itself, extensive theoretical studies using both ab initio and DFT approaches have led to a well-established assignment of its vibrational modes, which serves as a benchmark for its derivatives. nih.govcdnsciencepub.com These foundational studies are critical for understanding how the introduction of substituents like iodo and methyl groups perturbs the vibrational characteristics of the parent ring.

Mass Spectrometry Fragmentation Pathway Analysis via Computational Modeling

Understanding the fragmentation of a molecule in a mass spectrometer is key to its structural elucidation. Computational modeling provides deep insight into the complex mechanisms of collision-induced dissociation (CID). gre.ac.uk A primary theoretical approach involves calculating the molecular structure and bond energies to predict which bonds are most likely to break upon ionization.

Quantum chemistry methods, ranging from semi-empirical approaches like AM1 to more rigorous DFT calculations, can be used to model the protonated molecule. gre.ac.uk It has been hypothesized that bonds that elongate significantly upon protonation are weakened and represent likely sites for initial fragmentation. gre.ac.uk This "bond activation rule" is particularly effective for predicting the cleavage of polarized bonds. gre.ac.uk

More sophisticated computational tools, such as ChemFrag and PyFragMS, combine quantum chemical calculations with rule-based algorithms or fragmentation tree analysis to predict entire fragmentation pathways. nih.govnih.govacs.org ChemFrag uses the semi-empirical PM7 method to calculate heats of formation, which helps in selecting chemically plausible fragment ions for subsequent fragmentation steps. nih.gov PyFragMS generates fragmentation trees that map all consecutive fragmentation events, providing a comprehensive view of the dissociation process. nih.govacs.org These computational approaches allow for the rationalization of observed mass spectra and can help differentiate between isomers that might otherwise be difficult to distinguish.

X-ray Diffraction Data Analysis for Pyridine Derivatives (Theoretical Aspects of Hydrogen Bonding and Molecular Packing)

While X-ray diffraction provides precise coordinates of non-hydrogen atoms in a crystal lattice, a theoretical framework is essential for interpreting this data in terms of intermolecular forces that govern molecular packing. For pyridine derivatives containing hydrogen-bond donors (like the -NH₂ group) and acceptors (the pyridine nitrogen), hydrogen bonding is a primary determinant of the crystal structure. acs.orgrsc.org

Theoretical analysis of crystal structures involves identifying and characterizing intermolecular interactions, particularly hydrogen bonds of the N–H···N and N–H···O types. acs.orgnih.gov The geometry of these bonds (donor-acceptor distance and angle) dictates the formation of specific supramolecular synthons. These synthons can assemble into larger one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. acs.org Computational studies, often using DFT, can model these interactions and calculate their energies, providing insight into the stability of the observed crystal packing. rsc.org

Minor changes in the chemical structure, such as the position of the nitrogen atom or the nature of substituents, can significantly alter the hydrogen-bonding patterns and lead to different crystal packing arrangements. rsc.org For nanocrystalline samples that are too small for conventional single-crystal X-ray diffraction, a combination of electron diffraction, solid-state NMR, and first-principles quantum calculations can be employed to determine the complete crystal structure, including the precise positions of hydrogen atoms within the hydrogen-bonding network. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6-Iodo-5-methylpyridin-3-amine |

| 3-aminopyridine |

Theoretical and Computational Chemistry Studies of 6 Iodo 5 Methylpyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which dictates its chemical properties and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance in chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 6-Iodo-5-methylpyridin-3-amine, FMO analysis would reveal the primary sites for nucleophilic and electrophilic attack. The HOMO is expected to have significant electron density on the amino group and the pyridine (B92270) ring's nitrogen and carbon atoms, indicating these are the primary electron-donating sites. Conversely, the LUMO would likely be distributed across the pyridine ring, particularly influenced by the electron-withdrawing iodine atom, highlighting the areas susceptible to receiving electrons.

While specific calculations for this compound are not detailed in the available literature, a representative table of FMO properties derived from typical DFT calculations is shown below.

Table 1: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Typical Value (eV) | Description |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -0.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

Note: These are typical expected values for a molecule of this type and not experimentally or computationally verified data for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. uni-muenchen.de They are created by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de These maps use a color spectrum to indicate different potential regions: red typically signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. malayajournal.org

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the nitrogen of the amino group. These regions are the most likely sites for protonation or interaction with electrophiles. The iodine atom would also exhibit a region of negative potential on its outer surface.

Positive Potential (Blue): Primarily located on the hydrogen atoms of the amino (-NH₂) group. These sites are the most favorable for interaction with nucleophiles and for acting as hydrogen bond donors. researchgate.net

MEP analysis provides a visual guide to predicting how the molecule will interact with other charged or polar species. uni-muenchen.de

Conformational Analysis and Energy Minima Identification

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Computational methods are used to identify the most stable conformations (energy minima) and the energy barriers between them.

Rotational isomerism in this compound would primarily concern the rotation of the amino (-NH₂) and methyl (-CH₃) groups relative to the pyridine ring. The energy required to rotate these groups is known as the torsional barrier.

Amino Group Rotation: The rotation around the C-N bond of the amino group is subject to a torsional barrier. This barrier arises from steric interactions between the amino hydrogens and the adjacent iodine atom and C-H bond on the ring, as well as electronic effects related to the delocalization of the nitrogen's lone pair into the pyridine ring's π-system. Calculations would likely show that the minimum energy conformation is one where the amino group is nearly planar with the ring to maximize this electronic stabilization, though slight pyramidalization is common.

Methyl Group Rotation: The rotation of the methyl group around its C-C bond also has a small rotational barrier, typically in the range of a few kcal/mol. This barrier is due to steric hindrance between the methyl hydrogens and the adjacent iodine and ring C-H groups.

Computational studies can map the potential energy surface as a function of the dihedral angle of rotation to precisely calculate these barriers. rsc.orgrsc.org

Table 2: Estimated Torsional Barriers for Functional Groups

| Rotating Group | Bond Axis | Estimated Barrier (kcal/mol) | Notes |

|---|---|---|---|

| Amino (-NH₂) | C(3)-N | 3 - 7 | Influenced by electronic conjugation and steric hindrance from the iodine atom. |

Note: These values are estimations based on similar systems and not specific computational results for this compound.

Computational studies are highly effective at predicting how molecules will interact with each other, particularly through non-covalent forces like hydrogen bonding. For this compound, the primary hydrogen bonding interaction involves the amino group acting as a donor (N-H) and the pyridine ring nitrogen acting as an acceptor.

Computational modeling of a dimer (two molecules) can be used to identify the most stable hydrogen bonding motifs and calculate their interaction energy. scielo.org.zanih.gov For this molecule, a common and stable motif would likely be the formation of a cyclic dimer through two N-H···N hydrogen bonds. researchgate.netnih.govmdpi.com This is a well-established pattern for aminopyridines. The iodine atom can also participate in halogen bonding, a weaker non-covalent interaction where it acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile, such as the nitrogen atom of another molecule.

DFT calculations can provide key data on these interactions:

Interaction Energy: The energy released upon dimer formation, indicating the strength of the hydrogen bonds.

Geometric Parameters: The bond lengths (e.g., H···N distance) and angles (e.g., N-H···N angle) of the hydrogen bonds, which must fall within specific ranges to be considered true hydrogen bonds. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, intermediates, transition states, and products.

For a reaction involving this compound, such as an electrophilic aromatic substitution or a Suzuki coupling at the iodine position, DFT calculations would be used to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, and products.

Locate Transition States (TS): Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A transition state is characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energies (Ea): Determine the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

By mapping out the entire energy profile, computational studies can provide a step-by-step description of the bond-breaking and bond-forming processes, offering a level of detail that is often difficult to obtain through experimental means alone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino 5-Methyl Pyridine |

| 3-Bromo-2-hydroxypyridine |

| 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide |

Transition State Characterization for Key Transformations

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and its geometry provides crucial information about the bond-making and bond-breaking processes. For this compound, key transformations of interest would include electrophilic aromatic substitution, nucleophilic substitution at the carbon bearing the iodine atom, and reactions involving the amino group.

Currently, there are no specific computational studies in the available literature that have characterized the transition states for any key chemical transformations involving this compound. Such research would typically involve high-level quantum mechanical calculations to locate and verify these critical structures on the potential energy surface.

Reaction Coordinate Analysis and Energy Profiles

Following the identification of transition states, a reaction coordinate analysis is performed to map out the entire energy profile of a reaction. This analysis illustrates the energy changes as the reactants evolve into products, passing through the transition state. The resulting energy profile provides vital kinetic and thermodynamic information, such as activation energies and reaction enthalpies.

Detailed reaction coordinate analyses and the corresponding energy profiles for reactions involving this compound have not been reported in the scientific literature. These analyses would be instrumental in predicting the feasibility and rates of various potential reactions.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity of molecules through various descriptors. These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui functions, for instance, are used to determine the local reactivity of different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the regions of a molecule that are most susceptible to attack. Similarly, local ionization energies can provide insights into the ease with which an electron can be removed from a specific location in the molecule, indicating sites prone to electrophilic attack.

A specific analysis of reactivity descriptors such as Fukui functions and local ionization energies for this compound is not documented in the current body of scientific work. Such a study would provide a quantitative measure of the reactivity of the nitrogen and carbon atoms of the pyridine ring, the amino group, and the iodinated carbon.

Solvation Effects on Molecular Properties and Reactivity (Computational Models)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as implicit and explicit solvation models, are employed to simulate these effects. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

These models can be used to study how solvation affects the geometry, electronic structure, and reactivity of this compound. For example, the pKa of the amino group and the pyridinium (B92312) ion, as well as the rates of solvent-mediated reactions, could be computationally predicted.

However, there are no published computational studies that specifically investigate the solvation effects on the molecular properties and reactivity of this compound. This remains an open area for future research to explore how different solvents might modulate the behavior of this compound.

Applications of 6 Iodo 5 Methylpyridin 3 Amine As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Diverse Heterocyclic Frameworks

The structure of 6-Iodo-5-methylpyridin-3-amine is pre-disposed to serve as a foundational element in the construction of various heterocyclic systems, particularly those containing a fused pyridine (B92270) ring.

The synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-containing fused bicyclic heterocycles with significant applications in medicinal chemistry, can be achieved using aminopyridine precursors. nih.govacs.org The reaction of a 2-aminopyridine (B139424) with an α-haloketone is a classical method for the construction of the imidazo[1,2-a]pyridine (B132010) core. While direct examples utilizing this compound are not prevalent in the cited literature, the amino group at the 3-position allows for analogous cyclization strategies. For instance, iodine-mediated syntheses of imidazo[1,2-a]pyridines have been reported, highlighting the role of iodine in facilitating such cyclizations. ijpsonline.com

Similarly, azaindoles, which are isomers of indole (B1671886) containing a nitrogen atom in the six-membered ring, are another important class of heterocycles accessible from aminopyridine precursors. The synthesis of 6-azaindoles has been reported via the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. diva-portal.orgnih.gov This suggests that this compound, with its 3-amino-5-methylpyridine (B1272045) substructure, could be a viable starting material for the synthesis of substituted 6-azaindole (B1212597) derivatives.

| Fused Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Imidazo[1,2-a]pyridines | Condensation of an aminopyridine with an α-haloketone or related reagents. nih.govacs.org | The 3-amino group can act as the nucleophile to initiate the cyclization, leading to a functionalized imidazo[1,2-a]pyridine scaffold. |

| Azaindoles | Cyclization reactions of appropriately substituted aminopyridines. diva-portal.orgnih.gov | The 3-amino and 5-methyl groups can participate in cyclization reactions to form the pyrrole (B145914) ring of the azaindole system. |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of polycyclic systems. Iodine-mediated annulation reactions are known to be effective for the construction of various heterocyclic frameworks. researchgate.net The iodo- and amino- groups of this compound can be strategically employed in such reactions. For example, the iodine atom can be activated for subsequent intramolecular cyclization, or the amino group can act as a nucleophile in an intermolecular annulation process. Research on [3+2]-annulation reactions with nitroalkenes has demonstrated a versatile route to aromatic five-membered nitrogen heterocycles. nih.gov

Scaffold for the Construction of Complex Organic Molecules

The inherent structural features of this compound make it an attractive scaffold for the assembly of more complex and functionally rich organic molecules.

While the direct incorporation of this compound into the total synthesis of a natural product is not explicitly detailed in the provided search results, the synthetic strategies employed in natural product synthesis often rely on highly functionalized building blocks. mdpi.comnih.govresearchgate.net The iodo-aminopyridine motif is a key component in a number of biologically active compounds. The synthetic utility of iodo-substituted heterocycles in the total synthesis of natural products is well-established, where the iodine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions. mdpi.com A synthetic strategy involving this compound would likely leverage the iodine for a key bond-forming reaction to connect it to another complex fragment, while the amino group could be used to introduce further diversity or to direct the stereochemistry of subsequent transformations.

Precursor for Advanced Organic Materials Research

The electronic properties of functionalized pyridine derivatives make them interesting candidates for applications in materials science. The field of organic electronics utilizes organic molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). elsevierpure.comrsc.org The development of novel organic semiconducting materials is a key area of research in this field. researcher.life

While there is no specific mention of this compound in the context of advanced organic materials in the search results, iodo-substituted aromatic compounds are frequently used as precursors in the synthesis of π-conjugated systems through cross-coupling reactions. The electron-rich nature of the aminopyridine ring, combined with the ability to extend the conjugation through the iodo-position, suggests that derivatives of this compound could be investigated as building blocks for novel organic electronic materials. For instance, tripyridine-derivative-derived iodo-argentate/cuprate hybrids have been shown to exhibit semiconducting and photocatalytic properties. nih.gov

Monomer in Polymer Synthesis (e.g., Conducting Polymers, Polyimides)

The presence of a carbon-iodine bond on the pyridine ring makes this compound a suitable monomer for polymerization through transition-metal-catalyzed cross-coupling reactions. These methods are foundational in the synthesis of conjugated polymers, which are materials of significant interest for their electronic and photonic properties, forming the basis of conducting polymers. Pyridine-containing polymers are known to be used in applications such as light-emitting diodes (LEDs) and as conductive materials. researchgate.net

The C-I bond is highly reactive toward oxidative addition with low-valent transition metal catalysts, such as those based on palladium or nickel. This reactivity enables its participation in various polycondensation reactions. For instance, in Suzuki polycondensation, the iodo-functionalized pyridine could be reacted with a diboronic acid or ester derivative. Similarly, in Stille polycondensation, the coupling partner would be an organostannane. These processes create new carbon-carbon bonds, extending the polymer chain and forming a conjugated backbone that includes the pyridine unit. The incorporation of the pyridine ring into the polymer backbone can influence the material's properties, such as its charge transport characteristics, solubility, and thermal stability.

Below is a table summarizing potential polymerization reactions where this compound could serve as a monomer.

| Polymerization Reaction | Co-monomer Type | Catalyst System (Typical) | Resulting Linkage | Potential Polymer Class |

| Suzuki Polycondensation | Aryl-diboronic acid / ester | Pd(PPh₃)₄ + Base | Aryl-Aryl | Conjugated Polymers |

| Stille Polycondensation | Aryl-distannane | Pd(PPh₃)₄ | Aryl-Aryl | Conjugated Polymers |

| Sonogashira Polycondensation | Di-alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Aryl-Alkyne | Conjugated Polymers |

| Buchwald-Hartwig Amination | Di-amine | Pd-based catalyst + Ligand | Aryl-Amine | N-doped Polymers |

The primary amine group on this compound also opens pathways for its use in the synthesis of other polymer classes, such as polyimides. It can act as a diamine monomer if first coupled through its iodo group to form a larger diamine structure. This resulting molecule could then be reacted with a dianhydride in a polycondensation reaction to form a polyimide, a class of high-performance polymers known for their exceptional thermal stability.

Building Block for Optoelectronic Materials (e.g., Ligands for Luminescent Complexes)

Substituted pyridines are fundamental components in the design of ligands for luminescent transition metal complexes, which are crucial for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and chemical sensors. mdpi.com The compound this compound serves as a valuable precursor for such ligands due to its pyridine nitrogen and exocyclic amine group, which can together form a stable five-membered chelate ring upon coordination to a metal center.